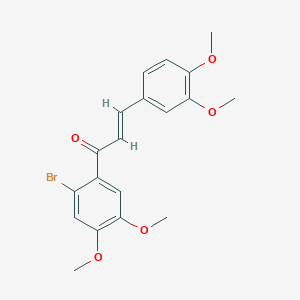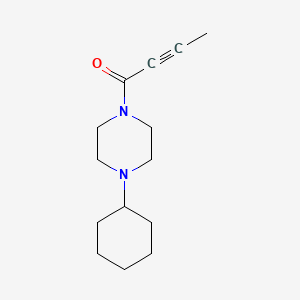![molecular formula C26H20ClFN2O2S2 B14941593 (1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941593.png)
(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one” is a complex organic molecule that features multiple functional groups, including a chlorophenyl group, a fluoro group, and a thiazolidinone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each designed to introduce specific functional groups and structural features. A possible synthetic route could include:
Formation of the Pyrroloquinoline Core: This step might involve the cyclization of a suitable precursor to form the pyrroloquinoline core.
Introduction of the Chlorophenyl and Fluoro Groups: These groups could be introduced via electrophilic aromatic substitution reactions.
Formation of the Thiazolidinone Moiety: This step might involve the reaction of a suitable thioamide with an α-halo ketone to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone moiety could be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups could be reduced to alcohols.
Substitution: The chlorophenyl group could undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the thiazolidinone moiety could yield sulfoxides or sulfones, while reduction of the carbonyl groups could yield alcohols.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound could be studied for its potential biological activity. The presence of the thiazolidinone moiety suggests that it might have antimicrobial or anticancer properties.
Medicine
In medicine, the compound could be investigated as a potential drug candidate. Its structural features suggest that it might interact with specific biological targets, such as enzymes or receptors.
Industry
In industry, the compound could be used in the development of new materials with unique properties. For example, its fluorinated aromatic ring might impart desirable properties such as increased thermal stability or hydrophobicity.
作用机制
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if it acts as a receptor agonist, it might bind to the receptor and activate downstream signaling pathways.
相似化合物的比较
Similar Compounds
(1Z)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[4-oxo-3-(prop-2-yn-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: This compound is unique due to its specific combination of functional groups and structural features.
Other Thiazolidinone Derivatives: Compounds with similar thiazolidinone moieties might have similar biological activities.
Fluorinated Aromatic Compounds: Compounds with fluorinated aromatic rings might have similar physical properties, such as increased thermal stability.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which might impart unique biological activities or physical properties.
属性
分子式 |
C26H20ClFN2O2S2 |
|---|---|
分子量 |
511.0 g/mol |
IUPAC 名称 |
(5Z)-5-[9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-3-prop-2-ynyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H20ClFN2O2S2/c1-5-10-29-23(32)21(34-24(29)33)19-17-11-16(28)12-18-20(17)30(22(19)31)25(2,3)13-26(18,4)14-6-8-15(27)9-7-14/h1,6-9,11-12H,10,13H2,2-4H3/b21-19- |
InChI 键 |
HZCAORIWBSTTII-VZCXRCSSSA-N |
手性 SMILES |
CC1(CC(C2=CC(=CC\3=C2N1C(=O)/C3=C\4/C(=O)N(C(=S)S4)CC#C)F)(C)C5=CC=C(C=C5)Cl)C |
规范 SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=C4C(=O)N(C(=S)S4)CC#C)F)(C)C5=CC=C(C=C5)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![2-[(4-Fluorophenyl)amino]naphthalene-1,4-dione](/img/structure/B14941526.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)
![8-ethyl-4,4-dimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14941543.png)

![2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B14941547.png)

![3-(Pyridin-2-yl)-6-(1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941551.png)
![N-[(5-Methyl-1H-13-benzodiazol-2-YL)methyl]but-2-ynamide](/img/structure/B14941564.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)

![1-(4-Fluorophenyl)-3-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine](/img/structure/B14941582.png)
![2-acetyl-5'-bromo-1'-(2-methylpropyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B14941587.png)
![2,4-Diamino-5-(2-chlorophenyl)-8,8-dimethyl-6-oxo-10-(phenylamino)-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B14941596.png)
